molecular formula C9H16N4O3 B12353261 N-(2-aminoethyl)-2-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)acetamide

N-(2-aminoethyl)-2-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)acetamide

Cat. No.: B12353261
M. Wt: 228.25 g/mol
InChI Key: MTHXPODKETXXJR-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-2-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)acetamide is a synthetic organic compound that belongs to the class of diazinane derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable tool in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-2-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)acetamide typically involves the reaction of 2-aminoethylamine with a suitable diazinane derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize yield and purity while minimizing production costs. The use of advanced purification techniques, such as crystallization or chromatography, ensures that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-2-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)acetamide can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen gas or metal hydrides.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide) are typical reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent.

Scientific Research Applications

N-(2-aminoethyl)-2-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals, materials, and other industrial products.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-2-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.

    Pathways Involved: Biological pathways that are affected by the compound’s activity, such as signal transduction, metabolic pathways, or gene expression.

Comparison with Similar Compounds

N-(2-aminoethyl)-2-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)acetamide can be compared with other diazinane derivatives to highlight its uniqueness. Similar compounds may include:

    N-(2-aminoethyl)-2-(2,4-dioxo-1,3-diazinan-1-yl)acetamide: Lacks the methyl group at the 5-position.

    N-(2-aminoethyl)-2-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)propionamide: Contains a propionamide group instead of an acetamide group.

The unique structural features of this compound, such as the presence of the methyl group and the specific arrangement of functional groups, contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C9H16N4O3

Molecular Weight

228.25 g/mol

IUPAC Name

N-(2-aminoethyl)-2-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)acetamide

InChI

InChI=1S/C9H16N4O3/c1-6-4-13(9(16)12-8(6)15)5-7(14)11-3-2-10/h6H,2-5,10H2,1H3,(H,11,14)(H,12,15,16)

InChI Key

MTHXPODKETXXJR-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C(=O)NC1=O)CC(=O)NCCN

Origin of Product

United States

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